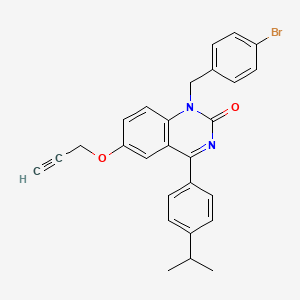

AXT-914

描述

属性

CAS 编号 |

717104-43-3 |

|---|---|

分子式 |

C27H23BrN2O2 |

分子量 |

487.4 g/mol |

IUPAC 名称 |

1-[(4-bromophenyl)methyl]-4-(4-propan-2-ylphenyl)-6-prop-2-ynoxyquinazolin-2-one |

InChI |

InChI=1S/C27H23BrN2O2/c1-4-15-32-23-13-14-25-24(16-23)26(21-9-7-20(8-10-21)18(2)3)29-27(31)30(25)17-19-5-11-22(28)12-6-19/h1,5-14,16,18H,15,17H2,2-3H3 |

InChI 键 |

KIZITKARUSPCHY-UHFFFAOYSA-N |

规范 SMILES |

CC(C)C1=CC=C(C=C1)C2=NC(=O)N(C3=C2C=C(C=C3)OCC#C)CC4=CC=C(C=C4)Br |

产品来源 |

United States |

Foundational & Exploratory

AXT-914: A Technical Guide to its Mechanism of Action on the Calcium-Sensing Receptor (CaSR)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AXT-914 is a small molecule, orally bioavailable negative allosteric modulator (NAM) of the Calcium-Sensing Receptor (CaSR), also known as a calcilytic. Its primary mechanism of action involves antagonizing the CaSR in the parathyroid gland, leading to a rapid and transient increase in parathyroid hormone (PTH) secretion. This targeted action on the CaSR has been investigated for its potential therapeutic effects, particularly in conditions related to calcium homeostasis. This technical guide provides a comprehensive overview of the available preclinical and clinical data on this compound's interaction with the CaSR, including its effects on downstream signaling and physiological responses. While specific in-vitro potency and binding affinity data for this compound on the wild-type CaSR are not publicly available, this guide synthesizes the existing knowledge from in-vitro studies on mutant receptors, in-vivo animal models, and human clinical trials to offer a detailed understanding of its mechanism of action.

Introduction to this compound and the Calcium-Sensing Receptor

The Calcium-Sensing Receptor (CaSR) is a Class C G-protein coupled receptor (GPCR) that plays a pivotal role in maintaining calcium homeostasis. Primarily expressed in the parathyroid glands and kidney, the CaSR detects fluctuations in extracellular calcium levels and modulates PTH secretion and renal calcium excretion accordingly.

This compound, a quinazolinone derivative, acts as a calcilytic by binding to an allosteric site on the transmembrane domain of the CaSR. This binding event reduces the receptor's sensitivity to extracellular calcium, thereby preventing the calcium-induced inhibition of PTH secretion. The resultant transient elevation in PTH levels can, in turn, influence serum calcium concentrations.

Mechanism of Action at the Molecular Level

This compound functions as a negative allosteric modulator of the CaSR. Unlike competitive antagonists that bind to the orthosteric site (the calcium-binding site), this compound binds to a distinct site within the transmembrane domain of the receptor. This allosteric modulation does not completely block the receptor's function but rather decreases its affinity for its endogenous ligand, extracellular calcium. The consequence of this reduced sensitivity is a rightward shift in the concentration-response curve of calcium, meaning that a higher concentration of extracellular calcium is required to activate the receptor and inhibit PTH secretion.

Signaling Pathway

The binding of this compound to the CaSR inhibits the downstream signaling cascade that is normally initiated by calcium binding. In parathyroid cells, CaSR activation by calcium typically leads to the activation of G-proteins Gq/11 and Gi/o. This results in the stimulation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, and DAG activates protein kinase C (PKC). The Gi/o pathway inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. By antagonizing the CaSR, this compound prevents these downstream events, thereby disinhibiting PTH secretion.

Figure 1. this compound Mechanism of Action on CaSR Signaling.

Quantitative Data

While specific IC50 and binding affinity (Kd) values for this compound on wild-type CaSR are not publicly available, the following tables summarize the key quantitative findings from published in-vitro and in-vivo studies.

In-Vitro Data

| Parameter | Cell Line | Receptor | Concentration | Effect |

| Functional Normalization | HEK293 | Mutant CaSR (Gain-of-Function) | 10 nM | Normalized the function of the mutant receptor[1] |

In-Vivo Data (Mouse Model of ADH1)

| Parameter | Treatment Group | Value | Time Point |

| Plasma PTH | This compound (10 mg/kg) | 104 ± 29 pmol/L | 30 min post-dose |

| Plasma PTH | Vehicle | 23 ± 4 pmol/L | 30 min post-dose |

| Plasma Calcium | This compound (10 mg/kg) | 2.03 ± 0.02 mmol/L | 120 min post-dose |

| Plasma Calcium | Vehicle | 1.84 ± 0.02 mmol/L | 120 min post-dose |

Human Clinical Data (Postmenopausal Women)

| Parameter | Treatment Group | Change from Baseline | Duration |

| Serum Calcium | This compound (45 mg) | +8.0% | 4 weeks |

| Serum Calcium | This compound (60 mg) | +10.7% | 4 weeks |

| Serum Calcium | Placebo | +1.0% | 4 weeks |

| Serum Calcium | Teriparatide | +1.3% | 4 weeks |

Experimental Protocols

Detailed experimental protocols for the preclinical characterization of this compound are not publicly available. However, the following sections describe representative, standard methodologies for the key assays used to evaluate CaSR modulators.

Intracellular Calcium Mobilization Assay in HEK293 Cells

This assay is used to determine the functional activity of a compound on the CaSR by measuring changes in intracellular calcium concentration.

1. Cell Culture and Transfection:

-

Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Cells are transiently or stably transfected with a plasmid encoding the human CaSR using a suitable transfection reagent (e.g., Lipofectamine).

2. Cell Plating:

-

Transfected cells are seeded into 96-well black-walled, clear-bottom plates at a density of 50,000-100,000 cells per well and incubated for 24-48 hours.

3. Fluorescent Dye Loading:

-

The cell culture medium is removed, and cells are washed with a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) containing 20 mM HEPES.

-

Cells are then incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM, or Calcium-6) in the salt solution for 30-60 minutes at 37°C.

4. Compound Addition and Measurement:

-

After dye loading, cells are washed again to remove excess dye.

-

A baseline fluorescence reading is taken using a fluorescence plate reader.

-

This compound or other test compounds are added to the wells at various concentrations.

-

The plate is immediately placed back in the plate reader, and fluorescence is measured kinetically over time to detect changes in intracellular calcium levels.

-

A CaSR agonist (e.g., CaCl2) can be added to stimulate the receptor and assess the inhibitory effect of this compound.

5. Data Analysis:

-

The change in fluorescence intensity is used to calculate the intracellular calcium concentration.

-

Dose-response curves are generated to determine the IC50 of the antagonist.

Figure 2. Intracellular Calcium Mobilization Assay Workflow.

In-Vitro PTH Secretion Assay

This assay measures the ability of a compound to modulate PTH secretion from parathyroid cells or tissue fragments.

1. Parathyroid Tissue/Cell Preparation:

-

Parathyroid glands are obtained from an appropriate animal model (e.g., bovine or rat) and minced into small fragments or dispersed into single cells using enzymatic digestion (e.g., collagenase and dispase).

2. Incubation:

-

The tissue fragments or dispersed cells are incubated in a buffer solution (e.g., Krebs-Ringer bicarbonate buffer) containing varying concentrations of calcium to establish a baseline of PTH secretion.

-

The tissue/cells are then incubated with different concentrations of this compound in the presence of a fixed concentration of calcium.

3. Sample Collection:

-

At the end of the incubation period, the supernatant is collected.

4. PTH Measurement:

-

The concentration of PTH in the supernatant is measured using a specific immunoassay (e.g., ELISA or radioimmunoassay).

5. Data Analysis:

-

The amount of PTH secreted in the presence of this compound is compared to the control (vehicle-treated) samples to determine the effect of the compound on PTH secretion.

-

Dose-response curves can be generated to determine the EC50 for PTH release.

Conclusion

This compound is a calcilytic that acts as a negative allosteric modulator of the Calcium-Sensing Receptor. Its mechanism of action involves inhibiting the CaSR in the parathyroid gland, leading to a transient increase in PTH secretion. While detailed in-vitro potency and binding data are not publicly available, in-vivo studies in animal models and early clinical trials in humans have demonstrated its ability to modulate calcium and PTH levels. The provided experimental protocols offer a framework for the types of assays used to characterize such molecules. Further research and disclosure of preclinical data would be necessary to fully elucidate the quantitative aspects of this compound's interaction with the CaSR.

References

AXT-914: A Technical Guide on a Novel Parathyroid Hormone Secretagogue

For Researchers, Scientists, and Drug Development Professionals

Abstract

AXT-914 is a novel, orally active small molecule that acts as a parathyroid hormone (PTH) secretagogue. It functions as a calcilytic, an antagonist of the calcium-sensing receptor (CaSR) located on the surface of parathyroid gland cells. By inhibiting the CaSR, this compound stimulates the rapid and transient release of endogenous PTH. This mechanism of action has positioned this compound as a potential therapeutic agent for conditions such as hypoparathyroidism. This technical guide provides a comprehensive overview of the preclinical and clinical data available for this compound, including its mechanism of action, quantitative data from key studies, and detailed experimental protocols.

Core Mechanism of Action: Calcium-Sensing Receptor (CaSR) Antagonism

This compound is a quinazolinone derivative that functions as a negative allosteric modulator of the calcium-sensing receptor (CaSR). The CaSR is a G-protein coupled receptor (GPCR) that plays a pivotal role in maintaining calcium homeostasis.[1] In the parathyroid gland, activation of the CaSR by extracellular calcium ions suppresses the secretion of PTH.[2]

This compound competitively binds to the CaSR, preventing its activation by extracellular calcium. This antagonism reverses the inhibitory signal, leading to a rapid and transient increase in the secretion of PTH.[3][4] The pulsatile release of PTH is a key characteristic sought after in the development of anabolic therapies for bone disorders.

Signaling Pathway

The binding of this compound to the CaSR in parathyroid chief cells disrupts the downstream signaling cascade that normally inhibits PTH secretion. In the resting state, low extracellular calcium results in an inactive CaSR, leading to PTH release. When extracellular calcium is high, it binds to and activates the CaSR. This activation stimulates G-proteins, primarily Gq/11 and Gi, which in turn activate phospholipase C (PLC). PLC activation leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, and this rise in intracellular calcium, along with DAG-mediated activation of protein kinase C (PKC), ultimately inhibits the exocytosis of PTH-containing granules. This compound, by blocking the initial activation of the CaSR, prevents this inhibitory cascade, thereby promoting PTH secretion.

Preclinical Data

Preclinical studies in rodent models have demonstrated the efficacy of this compound in stimulating PTH secretion and its potential therapeutic utility in hypoparathyroidism.

In Vivo Studies in a Mouse Model of Autosomal Dominant Hypocalcaemia Type 1 (ADH1)

A study in a mouse model of ADH1, which involves a gain-of-function mutation in the CaSR, showed that this compound could rectify the effects of this mutation.[1]

Table 1: Effects of a Single Oral Dose of this compound (10 mg/kg) in a Mouse Model of ADH1 [1]

| Parameter | Vehicle-Treated (n=6) | This compound-Treated (n=7) | Time Point Post-Dose | P-value |

| Plasma PTH (pmol/L) | 23 ± 4 | 104 ± 29 | 30 minutes | <0.05 |

| Plasma Albumin-Adjusted Calcium (mmol/L) | 1.84 ± 0.02 | 2.03 ± 0.02 | 120 minutes | <0.001 |

In Vivo Studies in Rat Models of Postsurgical Hypoparathyroidism

The efficacy of this compound was investigated in rat models of postsurgical hypoparathyroidism created by either hemi-parathyroidectomy or total parathyroidectomy with autotransplantation.[5]

Table 2: Effects of 2-Week Oral Administration of this compound in a Hemi-parathyroidectomy Rat Model [5]

| Treatment Group | Serum PTH | Serum Calcium | Serum Phosphorus | Urinary Calcium Excretion |

| Vehicle | Baseline | Baseline | Baseline | Baseline |

| This compound (5 mg/kg) | Increased | Increased | Decreased | Decreased |

| This compound (10 mg/kg) | Increased | Increased | Decreased | Decreased |

Table 3: Effects of 3-Week Oral Administration of this compound (10 mg/kg) in a Total Parathyroidectomy with Autotransplantation Rat Model [5]

| Treatment Group | Serum PTH | Serum Calcium | Serum Phosphorus |

| Vehicle | Baseline | Baseline | Baseline |

| This compound (10 mg/kg) | Increased | Increased | Decreased |

Notably, the increases in serum PTH and calcium were maintained for one week even after the discontinuation of this compound in the total parathyroidectomy with autotransplantation model.[5]

Clinical Data

Two early-phase clinical studies were conducted to evaluate the pharmacokinetics, pharmacodynamics, and tolerability of this compound in healthy volunteers and postmenopausal women.[3]

Study 1: Single and Multiple Ascending Dose Study in Healthy Volunteers

This study investigated single ascending doses (4 to 120 mg) and limited multiple doses (60 or 120 mg once daily for 12 days) of this compound.[3] this compound was well-tolerated and demonstrated the desired PTH-release profiles.[3]

Study 2: Randomized, Double-Blind, Active- and Placebo-Controlled Study in Healthy Postmenopausal Women

This 4-week study compared this compound (45 and 60 mg), placebo, and an active comparator (20 µg teriparatide) in healthy postmenopausal women.[3]

Table 4: Key Outcomes of the 4-Week Study in Postmenopausal Women [3]

| Treatment Group | Change in Bone Formation Biomarkers | Increase in Total Serum Calcium from Baseline |

| This compound (45 mg) | No expected changes | 8.0% |

| This compound (60 mg) | No expected changes | 10.7% |

| Teriparatide (20 µg) | Expected changes observed | 1.3% |

| Placebo | - | 1.0% |

While this compound induced the desired transient PTH release, it did not translate into the expected changes in bone formation biomarkers seen with teriparatide.[3] The study was terminated early due to the lack of effect on bone biomarkers and a dose-limiting increase in serum calcium.[3]

Experimental Protocols

In Vivo Mouse Study Protocol

-

Animal Model: Adult male and female Nuf mice, a model for autosomal dominant hypocalcaemia type 1.[1]

-

Treatment: A single dose of this compound (10 mg/kg) or vehicle was administered by oral gavage.[1]

-

Sample Collection and Analysis:

In Vivo Rat Study Protocol

-

Animal Models: 10-week-old female Wistar rats were used to create two models of postsurgical hypoparathyroidism:

-

Treatment: this compound (5 and 10 mg/kg) or vehicle was administered orally for 2 to 3 weeks.[5]

-

Sample Collection and Analysis:

Clinical Study Protocols

-

Study 1 (Healthy Volunteers):

-

Study 2 (Postmenopausal Women):

Conclusion

This compound is a potent, orally active calcilytic that effectively stimulates the release of parathyroid hormone by antagonizing the calcium-sensing receptor. Preclinical studies have demonstrated its potential in correcting the pathophysiology of hypoparathyroidism. However, early clinical trials in postmenopausal women, while confirming the desired PTH release profile, did not show a corresponding anabolic effect on bone and were associated with dose-limiting hypercalcemia. These findings suggest that while the mechanism of action is validated, further investigation into the dosing, formulation, and target patient population is necessary to fully realize the therapeutic potential of this compound as a PTH secretagogue. The detailed data and protocols presented in this guide provide a foundation for future research and development in this area.

References

- 1. Calcium-sensing receptor - Wikipedia [en.wikipedia.org]

- 2. Frontiers | The Calcium-Sensing Receptor and the Parathyroid: Past, Present, Future [frontiersin.org]

- 3. The Calcium-Sensing Receptor and the Parathyroid: Past, Present, Future - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Standardization of A Physiologic Hypoparathyroidism Animal Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

AXT-914: A Technical Guide for Researchers and Drug Development Professionals

For: Researchers, scientists, and drug development professionals.

Executive Summary

AXT-914 is an investigational, orally-active small molecule that functions as a calcilytic, a negative allosteric modulator of the calcium-sensing receptor (CaSR). By antagonizing the CaSR in the parathyroid gland, this compound stimulates the rapid and transient release of endogenous parathyroid hormone (PTH). This mechanism of action has been explored for its potential therapeutic benefits in conditions characterized by hypocalcemia and inadequate PTH secretion, such as postsurgical hypoparathyroidism and autosomal dominant hypocalcemia type 1 (ADH1). Preclinical and early-phase clinical studies have demonstrated the pharmacodynamic effects of this compound on PTH and calcium levels, though its development for osteoporosis was halted due to a lack of effect on bone formation biomarkers and dose-limiting hypercalcemia. This guide provides a comprehensive overview of the chemical properties, mechanism of action, signaling pathways, and available data from preclinical and clinical investigations of this compound.

Chemical Structure and Properties

This compound is a quinazolin-2-one derivative. Its chemical identity and key properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 1-[(4-bromophenyl)methyl]-4-(4-propan-2-ylphenyl)-6-prop-2-ynoxyquinazolin-2-one |

| Molecular Formula | C₂₇H₂₃BrN₂O₂ |

| Molecular Weight | 487.4 g/mol |

| SMILES | CC(C)c1ccc(cc1)c2nc(=O)n(c3cc(OCC#C)ccc32)Cc4ccc(Br)cc4 |

| Physical Description | Solid (inferred) |

| Solubility | Not explicitly stated in reviewed literature |

| CAS Number | 717104-43-3 |

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effect by acting as a negative allosteric modulator of the calcium-sensing receptor (CaSR). The CaSR is a G-protein coupled receptor (GPCR) that plays a pivotal role in maintaining calcium homeostasis.

Calcium-Sensing Receptor (CaSR) Signaling

Under normal physiological conditions, elevated extracellular calcium levels activate the CaSR on parathyroid chief cells. This activation, through a G-protein-mediated signaling cascade involving Gαq/11 and phospholipase C (PLC), leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium stores, which in turn inhibits the synthesis and secretion of PTH.

This compound-Mediated CaSR Antagonism

This compound binds to an allosteric site on the CaSR, distinct from the orthosteric calcium-binding site. This binding induces a conformational change in the receptor that prevents its activation by extracellular calcium. By antagonizing the CaSR, this compound effectively blocks the inhibitory signal, leading to a rapid and transient increase in PTH secretion from the parathyroid glands. The secreted PTH then acts on its target organs, primarily the bones and kidneys, to increase serum calcium levels.

Figure 1: this compound Signaling Pathway in a Parathyroid Chief Cell.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize the key quantitative findings from published studies on this compound.

Preclinical Data: Mouse Model of Autosomal Dominant Hypocalcemia Type 1 (ADH1)[1]

| Parameter | Vehicle-Treated Mice (n=6) | This compound-Treated Mice (10 mg/kg; n=7) | P-value |

| Plasma PTH at 30 min (pmol/L) | 23 ± 4 | 104 ± 29 | <0.05 |

| Plasma Albumin-Adjusted Calcium at 120 min (mmol/L) | 1.84 ± 0.02 | 2.03 ± 0.02 | <0.001 |

In vitro, this compound demonstrated a concentration-dependent decrease in the intracellular calcium response to extracellular calcium in HEK293 cells expressing a mutant CaSR. At a concentration of 10 nM, this compound normalized the gain-of-function of the mutant receptor.[1]

Preclinical Data: Rat Models of Postsurgical Hypoparathyroidism[2]

| Model | Treatment Group (Oral this compound) | Outcome |

| Hemi-parathyroidectomy | 5 and 10 mg/kg for 2 weeks | Increased serum PTH and calcium; Decreased serum phosphorus and urinary calcium excretion. |

| Total parathyroidectomy with autotransplantation | 10 mg/kg for 3 weeks | Increased serum PTH and calcium; Decreased serum phosphorus. Effects on PTH and calcium were sustained for 1 week after drug discontinuation. |

Histological examination of autotransplanted parathyroid tissue in rats treated with this compound showed increased tissue area, PTH expression, and markers of angiogenesis compared to vehicle-treated animals.[2]

Clinical Data: Phase 1 Studies in Healthy Volunteers and Postmenopausal Women[4]

Study 1: Single and Multiple Ascending Doses in Healthy Volunteers

-

Single Ascending Doses: 4 mg to 120 mg.

-

Multiple Doses: 60 mg or 120 mg once daily for 12 days.

-

Outcome: this compound was well-tolerated and induced the desired sharp, transient, and robust PTH release profiles.

Study 2: 4-Week, Randomized, Double-Blind, Placebo- and Active-Controlled Study in Healthy Postmenopausal Women

| Treatment Group | Change in Total Serum Calcium from Baseline | Effect on Bone Formation Biomarkers |

| This compound (45 mg) | +8.0% | No expected changes observed. |

| This compound (60 mg) | +10.7% | No expected changes observed. |

| Placebo | +1.0% | N/A |

| Teriparatide (20 µg) | +1.3% | Expected changes observed. |

The clinical trial in postmenopausal women was terminated prematurely due to the lack of effect on bone formation biomarkers and a dose-limiting increase in serum calcium levels.[3]

Experimental Protocols

Detailed, step-by-step experimental protocols for the specific this compound studies are not publicly available. However, based on the published methodologies, the following outlines the general approaches used.

In Vitro CaSR Activity Assay (General Methodology)

A common method to assess the activity of CaSR modulators involves measuring changes in intracellular calcium concentrations in cells engineered to express the receptor, such as HEK293 cells.[1]

Figure 2: Generalized Experimental Workflow for an In Vitro CaSR Antagonist Assay.

In Vivo Animal Studies (General Methodology)

Animal models are crucial for evaluating the in vivo efficacy and safety of calcilytics. Studies with this compound have utilized rodent models of hypoparathyroidism.[1][4]

-

Animal Model Generation: Surgical (e.g., parathyroidectomy) or genetic models (e.g., CaSR mutations) are used to induce a state of hypoparathyroidism.

-

Drug Administration: this compound or vehicle is administered, typically via oral gavage, at specified doses and frequencies.

-

Sample Collection: Blood and urine samples are collected at various time points post-administration.

-

Biochemical Analysis: Serum/plasma is analyzed for PTH, calcium, phosphorus, and other relevant biomarkers. Urine is analyzed for calcium and creatinine excretion.

-

Histological Analysis: At the end of the study, relevant tissues (e.g., parathyroid, kidney, bone) may be collected for histological examination.

-

Data Analysis: Statistical analysis is performed to compare the outcomes between the this compound and vehicle-treated groups.

Clinical Trial Methodology (General Approach)[4]

Early-phase clinical trials for this compound followed standard designs for assessing safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD).

-

Study Design: Randomized, double-blind, placebo-controlled designs are employed. Single ascending dose (SAD) and multiple ascending dose (MAD) cohorts are typically included.

-

Participant Population: Healthy volunteers or a specific patient population (e.g., postmenopausal women) are recruited based on defined inclusion and exclusion criteria.

-

Drug Administration: Investigational product (this compound) or placebo is administered orally at escalating doses.

-

PK/PD Assessments: Serial blood samples are collected to determine the pharmacokinetic profile of this compound and to measure pharmacodynamic markers such as PTH and serum calcium.

-

Safety Monitoring: Adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests are monitored throughout the study.

-

Data Analysis: PK parameters (e.g., Cmax, Tmax, AUC) are calculated, and the relationship between drug exposure and pharmacodynamic response is evaluated. Safety and tolerability are assessed by summarizing adverse events and other safety data.

Discussion and Future Directions

This compound has demonstrated a clear mechanism of action as a CaSR antagonist, effectively stimulating PTH release in both preclinical models and human subjects. Its potential as a targeted therapy for ADH1 is supported by in vitro and in vivo data showing its ability to counteract the effects of a gain-of-function CaSR mutation.[1] Furthermore, its efficacy in animal models of postsurgical hypoparathyroidism suggests a potential role in this setting.[4]

However, the clinical development of this compound for osteoporosis was unsuccessful. The observed disconnect between robust PTH release and the lack of an anabolic effect on bone, coupled with dose-limiting hypercalcemia, highlights the challenges in translating the acute pharmacodynamic effects of calcilytics into a desired long-term therapeutic outcome for this indication.[3] The sustained elevation of serum calcium suggests that the transient nature of the PTH spike may not have been sufficient to uncouple the anabolic and resorptive effects on bone, or that other off-target effects may have contributed to the observed hypercalcemia.

Future research on this compound or other calcilytics could focus on:

-

Optimizing Dosing Regimens: Exploring alternative dosing strategies that might better mimic the physiological effects of endogenous PTH and avoid sustained hypercalcemia.

-

Patient Selection: Focusing on patient populations with a clear pathophysiology related to CaSR dysregulation, such as ADH1, where this compound could serve as a targeted therapy.

-

Combination Therapies: Investigating the potential of this compound in combination with other agents to enhance therapeutic efficacy or mitigate adverse effects.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. This compound is an investigational compound and has not been approved for any indication by regulatory authorities.

References

- 1. endocrine-abstracts.org [endocrine-abstracts.org]

- 2. Potential of Calcilytics as a Novel Treatment for Post-Surgical Hypoparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AXT914 a novel, orally-active parathyroid hormone-releasing drug in two early studies of healthy volunteers and postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A New Therapeutic Approach Using a Calcilytic (AXT914) for Postsurgical Hypoparathyroidism in Female Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise and Fall of AXT-914: A Technical Review of a Calcilytic Compound

For Immediate Release

This whitepaper provides an in-depth technical guide on the discovery, development, and eventual discontinuation of AXT-914, a novel, orally-active calcilytic compound. Designed for researchers, scientists, and drug development professionals, this document details the mechanism of action, summarizes clinical findings, and provides an analysis of the experimental protocols that defined its trajectory.

Executive Summary

This compound, a quinazolin-2-one derivative, was developed as a calcilytic agent, an antagonist of the calcium-sensing receptor (CaSR). The primary therapeutic goal was to induce transient and robust release of parathyroid hormone (PTH), mimicking the bone-anabolic effects of subcutaneously administered PTH for the treatment of osteoporosis.[1] Despite demonstrating a good safety profile and successfully inducing the desired PTH-release, the development of this compound was terminated.[1] This decision was based on a lack of effect on bone formation biomarkers and dose-limiting increases in serum calcium levels observed in clinical trials.[1]

Discovery and Mechanism of Action

The discovery of this compound was rooted in the understanding that antagonizing the CaSR in the parathyroid gland leads to an increase in PTH secretion.[1] Calcilytics are a class of drugs designed to leverage this mechanism.[2] The intended mechanism of this compound was to act as a CaSR antagonist, thereby stimulating the transient release of PTH. This pulsatile release of PTH was expected to have a net anabolic effect on bone, increasing bone mineral density.

Signaling Pathway of the Calcium-Sensing Receptor (CaSR)

The CaSR is a G-protein coupled receptor that plays a pivotal role in calcium homeostasis.[3][4][5] Its activation by extracellular calcium ions initiates a signaling cascade that, in the parathyroid gland, inhibits PTH secretion.[6] this compound, as a calcilytic, was designed to block this signaling pathway.

Preclinical and Clinical Development

The development program for this compound included preclinical studies in rat models of hypoparathyroidism and two key early-phase clinical trials in humans.[1][7]

Preclinical Studies

In rat models of post-surgical hypoparathyroidism, oral administration of this compound was shown to increase serum PTH and calcium levels, while decreasing serum phosphorus and urinary calcium excretion.[7][8] These findings supported the progression of this compound into clinical trials.

Clinical Trials

Two main clinical studies were conducted to evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound.[1]

This study assessed single ascending doses and limited multiple doses of this compound.

This 4-week study compared this compound with placebo and an active comparator, teriparatide (Forteo), in healthy postmenopausal women.[1]

Quantitative Data Summary

The clinical trials yielded important quantitative data regarding the pharmacodynamics of this compound.

Table 1: Pharmacodynamic Effects of this compound in Postmenopausal Women (4-week study)

| Treatment Group | Dose | Change in Serum Calcium from Baseline | Effect on Bone Formation Biomarkers |

| This compound | 45 mg | +8.0% | No significant change |

| This compound | 60 mg | +10.7% | No significant change |

| Teriparatide | 20 µg | +1.3% | Expected increases observed |

| Placebo | N/A | +1.0% | No significant change |

Data extracted from John et al., 2014.[1]

Experimental Protocols

Detailed methodologies were crucial for the evaluation of this compound.

Study 1: Healthy Volunteer Study Protocol

-

Design : Single-center, randomized, double-blind, placebo-controlled, single and multiple ascending dose study.

-

Participants : Healthy male volunteers.

-

Intervention :

-

Single doses of this compound (4 to 120 mg) or placebo.

-

Multiple doses of this compound (60 or 120 mg daily for 12 days) or placebo.

-

-

Assessments : Safety, tolerability, pharmacokinetics, and pharmacodynamics (PTH and serum calcium levels).

Study 2: Postmenopausal Women Study Protocol

-

Design : Randomized, double-blind, active- and placebo-controlled, 4-week, parallel-group study.[1]

-

Participants : Healthy postmenopausal women.

-

Intervention :

-

This compound (45 or 60 mg daily).

-

Placebo.

-

Teriparatide (20 µg daily, subcutaneous injection).

-

-

Assessments :

-

Primary Endpoint : Change in bone formation biomarkers (e.g., P1NP, osteocalcin).

-

Secondary Endpoints : Safety, tolerability, PTH profiles, and serum calcium levels.

-

Rationale for Discontinuation

The decision to terminate the development of this compound was based on the findings from the 4-week study in postmenopausal women.[1] Despite successfully inducing a transient and reproducible release of PTH, this did not translate into the desired anabolic effect on bone, as evidenced by the lack of change in bone formation biomarkers.[1] Furthermore, the treatment was associated with a persistent, dose-related increase in serum calcium concentrations, which posed a significant safety concern.[1]

Conclusion

The development of this compound provides valuable insights into the complexities of translating a specific pharmacological mechanism into a therapeutic benefit. While the compound effectively engaged its target and produced the expected initial pharmacodynamic response (PTH release), the downstream biological effects on bone metabolism were not achieved. The dose-limiting hypercalcemia further highlighted the challenges of modulating the CaSR for therapeutic gain in osteoporosis. The story of this compound serves as an important case study in drug development, emphasizing the need for a comprehensive understanding of the entire physiological cascade, from target engagement to clinical endpoints.

References

- 1. AXT914 a novel, orally-active parathyroid hormone-releasing drug in two early studies of healthy volunteers and postmenopausal women - OAK Open Access Archive [oak.novartis.com]

- 2. Calcilytic - Wikipedia [en.wikipedia.org]

- 3. jme.bioscientifica.com [jme.bioscientifica.com]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacology of the calcium sensing receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Calcium-sensing receptor signaling — How human disease informs biology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A New Therapeutic Approach Using a Calcilytic (AXT914) for Postsurgical Hypoparathyroidism in Female Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pure.dongguk.edu [pure.dongguk.edu]

AXT-914 pharmacology and pharmacokinetics in preclinical models

For Researchers, Scientists, and Drug Development Professionals

Introduction

AXT-914 is a novel, orally active, small molecule calcilytic agent. As a negative allosteric modulator of the Calcium-Sensing Receptor (CaSR), this compound has been investigated for its potential therapeutic effects related to the modulation of parathyroid hormone (PTH) secretion. This document provides a comprehensive overview of the preclinical pharmacology and pharmacokinetics of this compound, summarizing key data from in vitro and in vivo models. The information is intended to serve as a technical guide for researchers and professionals in the field of drug development.

Core Pharmacology

Mechanism of Action

This compound is a quinazolinone derivative that functions as an antagonist of the Calcium-Sensing Receptor (CaSR). The CaSR, a G-protein coupled receptor, plays a pivotal role in maintaining calcium homeostasis. In the parathyroid gland, activation of the CaSR by extracellular calcium ions suppresses the secretion of parathyroid hormone (PTH). By acting as a negative allosteric modulator, this compound inhibits the CaSR, thereby stimulating the release of PTH. This transient and robust increase in PTH levels is the primary mechanism underlying the pharmacological effects of this compound.

In Vitro Pharmacology

An in vitro study utilizing HEK293 cells stably expressing a gain-of-function mutant of the CaSR (Nuf mutant, Gln723) demonstrated the inhibitory activity of this compound. In this assay, this compound exhibited a concentration-dependent reduction in the intracellular calcium response mediated by the mutant CaSR. A concentration of 10 nM this compound was sufficient to normalize the function of this overactive mutant receptor, with a responsive concentration range observed between 1-20 nM[1].

Table 1: In Vitro Pharmacology of this compound

| Parameter | System | Result | Reference |

| Activity | HEK293 cells expressing mutant CaSR (Gln723) | Normalization of receptor function at 10 nM | [1] |

Preclinical Pharmacodynamics

In Vivo Models

The pharmacodynamic effects of this compound have been evaluated in rodent models, specifically in a mouse model of autosomal dominant hypocalcemia type 1 (ADH1) and in rat models of postsurgical hypoparathyroidism.

In a study involving Casr+/Nuf mice, a model for ADH1, a single oral bolus of 10 mg/kg this compound led to a significant increase in plasma PTH concentrations 30 minutes after administration. This was followed by a significant elevation in plasma albumin-adjusted calcium levels at 120 minutes post-dose. Notably, this compound did not cause significant alterations in plasma phosphate, magnesium, or creatinine concentrations in this model[2].

In rat models of postsurgical hypoparathyroidism (hemi-parathyroidectomy and total parathyroidectomy with autotransplantation), oral administration of this compound at doses of 5 and 10 mg/kg for two to three weeks resulted in increased serum PTH and calcium levels, along with a decrease in serum phosphorus.

Table 2: In Vivo Pharmacodynamic Effects of this compound

| Species | Model | Dose | Route | Key Findings | Reference |

| Mouse (Casr+/Nuf) | Autosomal Dominant Hypocalcemia Type 1 | 10 mg/kg | Oral Gavage | Significant increase in plasma PTH at 30 min and plasma calcium at 120 min. | [2] |

| Rat (Wistar) | Postsurgical Hypoparathyroidism | 5 and 10 mg/kg | Oral | Increased serum PTH and calcium; decreased serum phosphorus. |

Preclinical Pharmacokinetics

Detailed pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for this compound in preclinical models are not extensively reported in the currently available public literature. The compound is described as highly lipophilic, which can present challenges for oral bioavailability. To address this, this compound has been formulated as a microemulsion for oral administration in preclinical studies to enhance its absorption and peak serum concentrations.

Experimental Protocols

In Vivo Efficacy Study in Mice

-

Animal Model: Aged-matched adult male and female heterozygous Casr+/Nuf mice.

-

Drug Formulation: this compound was formulated in a microemulsion prior to administration to improve bioavailability of the lipophilic compound.

-

Dosing: A single 10 mg/kg bolus of this compound was administered via oral gavage.

-

Sample Collection: Blood samples were collected to measure plasma PTH and albumin-adjusted calcium at specified time points post-dose (e.g., 30 minutes for PTH and 120 minutes for calcium).

-

Blinding: The study was conducted with the study team blinded to the treatment allocation during dosing, sample collection, and endpoint analysis.

In Vivo Study in Rats

-

Animal Model: 10-week-old female Wistar rats undergoing either hemi-parathyroidectomy or total parathyroidectomy with autotransplantation.

-

Dosing: this compound or vehicle was administered orally for 2 to 3 weeks at doses of 5 and 10 mg/kg.

-

Parameters Measured: Serum PTH, calcium, and phosphorus levels, as well as urinary calcium excretion, were measured. Histological examination of autotransplanted parathyroid tissues was also performed.

Visualizations

Signaling Pathway of this compound

Caption: this compound antagonizes the CaSR, preventing the inhibition of PTH secretion.

Experimental Workflow for In Vivo Mouse Study

Caption: Workflow of the preclinical pharmacodynamic study of this compound in mice.

Conclusion

This compound is a potent antagonist of the Calcium-Sensing Receptor, demonstrating clear pharmacodynamic effects in preclinical models of calcium and PTH dysregulation. Its ability to stimulate PTH secretion through oral administration makes it an interesting compound for further investigation. However, a comprehensive understanding of its preclinical pharmacokinetic profile remains an area for further public disclosure and research. The data and protocols summarized in this guide provide a solid foundation for researchers and drug development professionals working on or interested in this compound and the broader class of calcilytic agents.

References

In Vitro Characterization of AXT-914: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AXT-914 is a novel small molecule that has been identified as a negative allosteric modulator (NAM) of the Calcium-Sensing Receptor (CaSR). As a calcilytic, this compound inhibits the activity of the CaSR, a G-protein coupled receptor that plays a crucial role in calcium homeostasis and has been implicated in various physiological and pathological processes. This technical guide provides an in-depth overview of the in vitro characterization of this compound's activity, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.

Core Mechanism of Action: Negative Allosteric Modulation of the Calcium-Sensing Receptor

This compound functions as a negative allosteric modulator of the Calcium-Sensing Receptor (CaSR).[1] This means that this compound binds to a site on the receptor that is distinct from the orthosteric binding site for the endogenous ligand, extracellular calcium (Ca²⁺). This binding event induces a conformational change in the receptor that reduces its sensitivity and signaling response to Ca²⁺. Consequently, this compound can inhibit CaSR activity, making it a valuable tool for studying the receptor's function and a potential therapeutic agent for diseases characterized by excessive CaSR signaling.

The Calcium-Sensing Receptor (CaSR) Signaling Pathway

The CaSR is a pleiotropic receptor that can couple to multiple G-protein signaling pathways, primarily Gαq/11 and Gαi/o, to regulate diverse cellular functions.[2] Upon activation by extracellular calcium, the CaSR initiates a cascade of intracellular events. This compound, by inhibiting the CaSR, effectively dampens these downstream signals.

Caption: this compound inhibits CaSR, blocking Ca²⁺-induced Gαq/11 signaling.

Quantitative In Vitro Activity of this compound

The in vitro activity of this compound has been quantified in various assays, demonstrating its potency as a CaSR inhibitor and its potential as an antiviral agent.

Inhibition of Mutant CaSR Signaling

In HEK293 cells expressing a gain-of-function mutant of the CaSR (Nuf mutant, Gln723), this compound demonstrated a dose-dependent inhibition of the aberrant intracellular calcium signaling.

| Cell Line | Receptor | This compound Concentration | Effect | Reference |

| HEK293 | Nuf mutant (Gln723) CaSR | 1-20 nM | Dose-dependent decrease in intracellular calcium response | [3] |

| HEK293 | Nuf mutant (Gln723) CaSR | 10 nM | Normalization of the gain-of-function | [3] |

Antiviral Activity Against Coronaviruses

This compound has been identified as a potential broad-spectrum antiviral against coronaviruses. Its activity was assessed in Calu-3 cells, a human lung adenocarcinoma cell line.

| Virus | Cell Line | Assay | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |

| SARS-CoV-2 | Calu-3 | Antiviral Assay | 0.14 - 13.3 (Range for candidates) | >1.25 | Not explicitly stated for this compound | [4] |

Note: The provided IC₅₀ range is for a group of candidate compounds including this compound. The specific IC₅₀ for this compound was not individually reported in the source.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key in vitro experiments used to characterize the activity of this compound.

Intracellular Calcium Mobilization Assay

This protocol describes a representative method for measuring changes in intracellular calcium concentration ([Ca²⁺]i) in response to CaSR activation and its inhibition by this compound, using a fluorescence-based assay in HEK293 cells.

Objective: To determine the effect of this compound on CaSR-mediated intracellular calcium mobilization.

Materials:

-

HEK293 cells stably or transiently expressing the CaSR of interest

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Poly-D-lysine coated 96-well black-wall, clear-bottom plates

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

This compound

-

CaSR agonist (e.g., CaCl₂)

-

Fluorescence plate reader with automated injection capabilities

Experimental Workflow:

Caption: A step-by-step workflow for the intracellular calcium assay.

Procedure:

-

Cell Seeding: Seed HEK293 cells expressing the CaSR in poly-D-lysine coated 96-well black-wall, clear-bottom plates at a density of 40,000-80,000 cells per well. Culture overnight in complete growth medium.

-

Dye Loading: Prepare a Fluo-4 AM loading solution (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS). Remove the culture medium from the cells and add 100 µL of the loading solution to each well.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes in the dark.

-

Washing: Gently wash the cells twice with 100 µL of HBSS to remove extracellular dye.

-

Compound Addition: Add 100 µL of HBSS containing various concentrations of this compound or vehicle control to the respective wells. Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

-

Fluorescence Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence (Excitation: 494 nm, Emission: 516 nm).

-

Agonist Injection and Reading: Program the instrument to inject a specific concentration of the CaSR agonist (e.g., CaCl₂ to a final concentration of 3 mM) into each well and immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).

-

Data Analysis: The change in fluorescence, indicative of the intracellular calcium concentration, is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition. Dose-response curves can be generated to determine the IC₅₀ of this compound.

Coronavirus Antiviral Assay

This protocol provides a representative method for evaluating the antiviral activity of this compound against coronaviruses, such as SARS-CoV-2, in Calu-3 cells.

Objective: To determine the 50% inhibitory concentration (IC₅₀) of this compound against a specific coronavirus and the 50% cytotoxic concentration (CC₅₀) in the host cell line.

Materials:

-

Calu-3 cells

-

Cell culture medium (e.g., MEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

96-well cell culture plates

-

Coronavirus stock (e.g., SARS-CoV-2)

-

This compound

-

Remdesivir (positive control)

-

Cell viability assay reagent (e.g., CellTiter-Glo®, MTT, or LDH assay kit)

-

qRT-PCR reagents for viral load quantification (optional)

-

Formalin for cell fixation (for imaging-based readouts)

-

Antibodies for immunofluorescence (e.g., anti-Nucleocapsid protein)

Experimental Workflow:

Caption: Parallel workflows for determining antiviral efficacy and cytotoxicity.

Procedure:

-

Cell Seeding: Seed Calu-3 cells in two sets of 96-well plates at an appropriate density to reach 80-90% confluency at the time of infection.

-

Compound Preparation: Prepare serial dilutions of this compound in culture medium.

-

Antiviral Assay Plate: a. After 24 hours, remove the medium from one set of plates and add the this compound dilutions. b. Add the coronavirus at a predetermined multiplicity of infection (MOI), for example, 0.1. c. Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours.

-

Cytotoxicity Assay Plate: a. To the second set of plates, add the same serial dilutions of this compound. b. Incubate these plates under the same conditions but without adding the virus.

-

Quantification: a. Viral Replication (IC₅₀): Quantify the extent of viral replication. This can be done by:

- qRT-PCR: Measure viral RNA levels in the cell supernatant or cell lysate.

- Cytopathic Effect (CPE) Assay: Visually score the virus-induced cell death.

- Immunofluorescence: Fix the cells, stain for a viral protein (e.g., Nucleocapsid), and quantify the number of infected cells using an automated imager. b. Cell Viability (CC₅₀): Measure cell viability in the uninfected plate using a suitable assay (e.g., CellTiter-Glo® for ATP content, MTT for metabolic activity, or LDH for membrane integrity).

-

Data Analysis: a. Calculate the percentage of viral inhibition for each this compound concentration relative to the virus control (no compound). b. Calculate the percentage of cell viability for each this compound concentration relative to the cell control (no compound). c. Use a non-linear regression model to determine the IC₅₀ and CC₅₀ values. d. The Selectivity Index (SI) is calculated as CC₅₀ / IC₅₀. A higher SI value indicates a more favorable therapeutic window.

Conclusion

This compound demonstrates clear in vitro activity as a negative allosteric modulator of the Calcium-Sensing Receptor. The data summarized in this guide highlight its potency in inhibiting both wild-type and mutant CaSR signaling, as well as its potential as a host-targeting antiviral agent. The provided experimental protocols offer a framework for the continued investigation and characterization of this compound and other CaSR modulators. Further studies are warranted to fully elucidate its therapeutic potential.

References

- 1. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A protocol for detecting elemental calcium signals (Ca2+ puffs) in mammalian cells using total internal reflection fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measuring GPCR-Induced Intracellular Calcium Signaling Using a Quantitative High-Throughput Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative high-throughput assay to measure MC4R-induced intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]

AXT-914's role in calcium homeostasis

An in-depth analysis of AXT-914, an investigational oral calcilytic, reveals its significant but complex role in calcium homeostasis. Developed to modulate the calcium-sensing receptor (CaSR), this compound has been evaluated in both preclinical and clinical settings for its potential to treat disorders of calcium metabolism, including hypoparathyroidism and osteoporosis. This technical guide synthesizes the available data on this compound, detailing its mechanism of action, summarizing quantitative outcomes from key studies, outlining experimental protocols, and visualizing its physiological pathway.

Core Mechanism of Action

This compound is a small molecule, quinazolin-2ne derivative that functions as a negative allosteric modulator, or "calcilytic," of the calcium-sensing receptor (CaSR).[1] The CaSR is a G-protein coupled receptor predominantly expressed on the surface of parathyroid gland cells. Its primary function is to detect extracellular calcium levels and regulate the secretion of parathyroid hormone (PTH) accordingly.

Under normal physiological conditions, high extracellular calcium levels activate the CaSR, which in turn inhibits the synthesis and release of PTH. Conversely, low calcium levels lead to CaSR inactivation and subsequent PTH secretion. PTH acts on bone and kidneys to increase serum calcium levels, thus completing a negative feedback loop.

This compound antagonizes the CaSR, essentially tricking the parathyroid gland into perceiving a state of hypocalcemia.[1][2] This antagonism blocks the inhibitory signal of extracellular calcium, leading to a rapid, transient, and robust release of endogenous PTH.[1] The therapeutic goal is to harness this induced PTH pulse to achieve physiological effects, such as increasing bone formation in osteoporosis or correcting hypocalcemia in hypoparathyroidism.[1][2]

Preclinical and Clinical Efficacy Data

This compound has been investigated in various models, from cell-based assays to animal studies and human clinical trials. The quantitative outcomes of these studies are summarized below.

Preclinical Studies in Animal Models

Preclinical research focused on rat models of postsurgical hypoparathyroidism and a mouse model of Autosomal Dominant Hypocalcemia Type 1 (ADH1), a condition caused by a gain-of-function mutation in the CaSR gene.[2][3]

Table 1: Efficacy of this compound in a Rat Model of Postsurgical Hypoparathyroidism

| Parameter | Treatment Group (Oral this compound) | Outcome |

|---|---|---|

| Serum PTH | 5 and 10 mg/kg for 2 weeks | Increased |

| Serum Calcium | 5 and 10 mg/kg for 2 weeks | Increased |

| Serum Phosphorus | 5 and 10 mg/kg for 2 weeks | Decreased |

| Urinary Calcium Excretion | 5 and 10 mg/kg for 2 weeks | Decreased |

Source: Data synthesized from a study in female Wistar rats with hemi-parathyroidectomy.[2]

Table 2: Efficacy of this compound in a Mouse Model of ADH1 (Nuf Mice)

| Parameter | Vehicle-Treated (n=6) | This compound-Treated (10 mg/kg, n=7) | P-value |

|---|---|---|---|

| Plasma PTH (at 30 min) | 23 ± 4 pmol/l | 104 ± 29 pmol/l | <0.05 |

| Plasma Adjusted Calcium (at 120 min) | 1.84 ± 0.02 mmol/l | 2.03 ± 0.02 mmol/l | <0.001 |

Source: Data from a study in a mouse model with a heterozygous gain-of-function CaSR mutation.[3]

Human Clinical Trials

Early-phase clinical trials were conducted in healthy volunteers and postmenopausal women to assess the pharmacokinetics, pharmacodynamics, and tolerability of this compound.[1] The primary goal was to determine if the transient PTH release could translate into a bone-anabolic effect, similar to teriparatide (Forteo).[1]

Table 3: Change in Total Serum Calcium in a 4-Week Study in Postmenopausal Women

| Treatment Group | Dose | Mean Increase from Baseline |

|---|---|---|

| This compound | 45 mg | 8.0% |

| This compound | 60 mg | 10.7% |

| Teriparatide (Forteo) | 20 µg | 1.3% |

| Placebo | N/A | 1.0% |

Source: Data from a randomized, double-blind, active- and placebo-controlled study.[1]

While this compound successfully and reproducibly induced the desired sharp, transient PTH release profiles, the 4-week study in postmenopausal women was terminated after a planned interim analysis.[1] This was due to a lack of the expected anabolic effect on bone formation biomarkers and dose-limiting effects on serum calcium, which showed a persistent, dose-related increase.[1]

Experimental Protocols

Detailed experimental protocols from the published studies are summarized below based on the available information.

Animal Study Protocols

1. Rat Model of Postsurgical Hypoparathyroidism:

-

Subjects: 10-week-old female Wistar rats.[2]

-

Model Creation: Two models were established: hemi-parathyroidectomy and total parathyroidectomy with autotransplantation.[2]

-

Drug Administration: this compound or vehicle was administered orally for 2 to 3 weeks at doses of 5 and 10 mg/kg.[2]

-

Sample Collection & Analysis: Blood and urine samples were collected to measure serum PTH, calcium, and phosphorus levels, as well as urinary calcium excretion.[2] At the end of the study, autotransplanted parathyroid tissues were collected for histological examination.[2]

2. Mouse Model of ADH1:

-

Subjects: Adult male and female Nuf mice, which carry a heterozygous gain-of-function CaSR mutation (Leu723Gln).[3]

-

Drug Administration: A single 10 mg/kg dose of this compound or vehicle was administered by oral gavage.[3]

-

Sample Collection & Analysis: Blood samples were collected at 30 minutes post-dose to measure plasma PTH and at 120 minutes post-dose to measure plasma albumin-adjusted calcium, phosphate, magnesium, and creatinine.[3]

Human Clinical Trial Protocol (Postmenopausal Women)

-

Study Design: A randomized, double-blind, active- and placebo-controlled, 4-week repeat-dose, parallel-group study.[1]

-

Subjects: Healthy postmenopausal women.[1]

-

Treatment Arms:

-

This compound (45 mg, once daily)

-

This compound (60 mg, once daily)

-

Placebo

-

Active control: Teriparatide (Forteo, 20 µg, subcutaneous injection)[1]

-

-

Primary Endpoints: Changes in circulating bone biomarkers.[1]

-

Safety Endpoint: Total serum calcium levels.[1]

-

Outcome Measurement: Blood samples were collected to assess pharmacokinetic (PK) profiles of this compound and pharmacodynamic (PD) effects, including PTH release profiles, bone biomarkers, and serum calcium.[1]

Conclusion

This compound is a potent, orally active calcilytic that effectively antagonizes the calcium-sensing receptor to induce a sharp, transient release of parathyroid hormone. Preclinical studies demonstrated its potential to correct abnormal calcium and phosphorus homeostasis in models of hypoparathyroidism and ADH1.[2][3][4] However, in a clinical trial involving postmenopausal women, the PTH release did not translate into the desired bone-anabolic response.[1] Furthermore, the treatment led to a persistent, dose-related increase in serum calcium, raising safety concerns and leading to the trial's early termination.[1] These findings highlight the complex challenge of mimicking the precise physiological effects of endogenous PTH pulses with a small molecule modulator for the treatment of osteoporosis, while suggesting that its utility may lie in targeted applications for specific hypocalcemic disorders.

References

- 1. AXT914 a novel, orally-active parathyroid hormone-releasing drug in two early studies of healthy volunteers and postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A New Therapeutic Approach Using a Calcilytic (AXT914) for Postsurgical Hypoparathyroidism in Female Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. endocrine-abstracts.org [endocrine-abstracts.org]

- 4. researchgate.net [researchgate.net]

AXT-914: A Technical Whitepaper on its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

AXT-914 is a novel, orally active small molecule that acts as a negative allosteric modulator of the Calcium-Sensing Receptor (CaSR). This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical and clinical data, and potential therapeutic applications. The information presented is intended to inform researchers, scientists, and drug development professionals about the core scientific and clinical foundations of this investigational compound.

Introduction

This compound is a quinazolinone derivative that has been investigated for its potential to treat disorders of calcium homeostasis.[1] By antagonizing the CaSR, this compound stimulates the release of parathyroid hormone (PTH), a key regulator of calcium and phosphate balance. This mechanism of action has positioned this compound as a potential therapeutic agent for conditions characterized by hypocalcemia and inappropriately low PTH levels, such as autosomal dominant hypocalcemia type 1 (ADH1) and postsurgical hypoparathyroidism.[1][2] More recently, this compound has also been identified as a potential broad-spectrum antiviral agent. This whitepaper will delve into the technical details of this compound's pharmacology, present available quantitative data in a structured format, describe the experimental protocols used in its evaluation, and visualize key pathways and workflows.

Mechanism of Action

This compound functions as a calcilytic, a class of drugs that inhibit the CaSR. The CaSR is a G-protein coupled receptor predominantly expressed in the parathyroid glands and kidneys.[3] It plays a crucial role in maintaining calcium homeostasis by detecting extracellular calcium levels. When calcium levels are high, the CaSR is activated, leading to an inhibition of PTH secretion.

This compound, as a negative allosteric modulator, binds to the transmembrane domain of the CaSR, reducing its sensitivity to extracellular calcium.[1] This inhibition of the CaSR lifts the brake on PTH secretion, resulting in a transient increase in plasma PTH concentrations.[1] The elevated PTH then acts on its target organs, primarily the bones and kidneys, to increase serum calcium levels.

Signaling Pathway

The binding of this compound to the CaSR initiates a signaling cascade that culminates in the release of PTH. A simplified representation of this pathway is provided below.

Preclinical Data

In Vitro Studies

-

HEK293 Cells Expressing Mutant CaSR: In human embryonic kidney (HEK293) cells stably expressing a gain-of-function CaSR mutation (Leu723Gln, "Nuf" mutant), this compound demonstrated a dose-dependent reduction in the intracellular calcium response to extracellular calcium.[2] At a concentration of 10 nM, this compound was able to normalize the exaggerated signaling of the mutant receptor.[2]

In Vivo Studies

-

Mouse Model of Autosomal Dominant Hypocalcemia Type 1 (ADH1): In "Nuf" mice, which harbor the Leu723Gln CaSR mutation and serve as a model for ADH1, oral administration of this compound led to significant increases in plasma PTH and albumin-adjusted calcium levels compared to vehicle-treated controls.[2]

Table 1: Effects of this compound in a Mouse Model of ADH1

| Parameter | Vehicle-Treated | This compound (10 mg/kg) | Time Point | p-value | Reference |

| Plasma PTH (pmol/L) | 23 ± 4 | 104 ± 29 | 30 min post-dose | <0.05 | [2] |

| Plasma Albumin-Adjusted Calcium (mmol/L) | 1.84 ± 0.02 | 2.03 ± 0.02 | 120 min post-dose | <0.001 | [2] |

-

Rat Models of Postsurgical Hypoparathyroidism: In rat models of postsurgical hypoparathyroidism (hemi-parathyroidectomy and total parathyroidectomy with autotransplantation), oral administration of this compound for 2 to 3 weeks increased serum PTH and calcium levels, and decreased serum phosphorus levels.[1]

Clinical Data

Two early-phase clinical studies have been conducted with this compound in healthy volunteers and postmenopausal women.

Phase 1 Study (Single and Multiple Ascending Doses)

This study evaluated single ascending doses of this compound (ranging from 4 to 120 mg) and multiple doses (60 or 120 mg once daily for 12 days).[1] this compound was reported to be well-tolerated at all doses and demonstrated a reproducible, transient release of PTH.[1]

Phase 2a Study in Postmenopausal Women

This was a 4-week, randomized, double-blind, placebo- and active-controlled (teriparatide) study in healthy postmenopausal women.[1] Participants received either 45 mg or 60 mg of this compound, placebo, or 20 µg of teriparatide.[1]

Table 2: Key Outcomes from the 4-Week Study in Postmenopausal Women

| Treatment Group | Change in Bone Formation Biomarkers | Change in Total Serum Calcium from Baseline | Reference |

| This compound (45 mg) | No expected changes | +8.0% | [1] |

| This compound (60 mg) | No expected changes | +10.7% | [1] |

| Teriparatide (20 µg) | Expected changes observed | +1.3% | [1] |

| Placebo | - | +1.0% | [1] |

The study was terminated prematurely due to a lack of effect on bone formation biomarkers and a dose-related increase in serum calcium.[1]

Experimental Protocols

In Vitro Intracellular Calcium Response Assay

-

Cell Line: HEK293 cells stably transfected to express the human CaSR with the Leu723Gln gain-of-function mutation.

-

Methodology:

-

Cells are cultured in appropriate media and seeded into microplates.

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Baseline fluorescence is measured.

-

Cells are treated with varying concentrations of this compound (e.g., 1-20 nM) or vehicle control.

-

The intracellular calcium response is initiated by the addition of extracellular calcium.

-

Changes in fluorescence, corresponding to changes in intracellular calcium concentration, are monitored over time using a fluorescence plate reader.

-

Data is analyzed to determine the dose-response relationship of this compound on the inhibition of the CaSR-mediated calcium influx.

-

Animal Model of ADH1

-

Animal Model: Heterozygous "Nuf" mice (C57BL/6J background) carrying the Leu723Gln mutation in the CaSR gene.

-

Methodology:

-

Animals are housed under standard conditions with ad libitum access to food and water.

-

Mice are randomly assigned to treatment (this compound) or control (vehicle) groups.

-

This compound is administered orally at a specified dose (e.g., 10 mg/kg).

-

Blood samples are collected at specified time points post-dosing (e.g., 30 and 120 minutes).

-

Plasma is separated for the analysis of PTH and albumin-adjusted calcium concentrations using appropriate immunoassay and colorimetric methods, respectively.

-

Statistical analysis is performed to compare the outcomes between the treatment and control groups.

-

Antiviral Potential

A recent repurposing screen of a large compound library identified this compound as a potential inhibitor of human coronavirus 229E (HCoV-229E) and SARS-CoV-2 infection in vitro.[3] While the precise mechanism of its antiviral activity is yet to be fully elucidated, it is hypothesized to involve the modulation of host cell calcium signaling pathways, which are often hijacked by viruses for their replication. Further investigation is required to determine the clinical relevance of this finding.

Conclusion

This compound is a CaSR antagonist with a clear mechanism of action that leads to a transient increase in PTH and serum calcium levels. Preclinical studies have demonstrated its potential efficacy in models of hypocalcemic disorders. However, early clinical trials in postmenopausal women did not show the desired effects on bone formation biomarkers and were associated with hypercalcemia, leading to the discontinuation of its development for osteoporosis. The potential of this compound for treating rare diseases like ADH1 and its newly identified antiviral properties may warrant further investigation. This technical guide provides a foundational understanding of this compound for the scientific and drug development community.

References

- 1. AXT914 a novel, orally-active parathyroid hormone-releasing drug in two early studies of healthy volunteers and postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. endocrine-abstracts.org [endocrine-abstracts.org]

- 3. The role of calcium-sensing receptor signaling in regulating transepithelial calcium transport - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

AXT-914: Application Notes and Protocols for Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

AXT-914 is an investigational, orally active small molecule that functions as a calcilytic.[1][2] It acts as a negative allosteric modulator of the Calcium-Sensing Receptor (CaSR), which plays a crucial role in regulating calcium homeostasis.[1] By antagonizing the CaSR in the parathyroid gland, this compound stimulates the release of parathyroid hormone (PTH).[3] This mechanism of action has led to its investigation as a potential therapeutic agent for conditions such as autosomal dominant hypocalcemia type 1 (ADH1), a genetic disorder characterized by hypocalcemia due to gain-of-function mutations in the CaSR.[1] Preclinical studies in animal models of ADH1 have demonstrated the potential of this compound to normalize calcium levels.[1]

It is important to distinguish this compound, the calcilytic, from ADX-914 (bempikibart), which is a different therapeutic agent—a fully human anti-IL-7Rα antibody for autoimmune diseases.[4][5] This document focuses exclusively on the preclinical application of the calcilytic this compound in animal models.

Data Presentation

Table 1: this compound Dosage and Administration in a Mouse Model of ADH1

| Parameter | Details | Reference |

| Animal Model | Adult Nuf mice (a model for autosomal dominant hypocalcaemia type 1) | [1] |

| Drug | This compound | [1] |

| Dosage | 10 mg/kg | [1] |

| Administration Route | Oral gavage | [1] |

| Vehicle | Not specified | [1] |

| Frequency | Single dose | [1] |

Table 2: Pharmacodynamic Effects of this compound in Nuf Mice

| Parameter | Time Point | This compound Treated (n=7) | Vehicle Treated (n=6) | P-value | Reference |

| Plasma PTH (pmol/l) | 30 min post-dose | 104 ± 29 | 23 ± 4 | <0.05 | [1] |

| Plasma Albumin-Adjusted Calcium (mmol/l) | 120 min post-dose | 2.03 ± 0.02 | 1.84 ± 0.02 | <0.001 | [1] |

| Plasma Phosphate | Not specified | No significant alteration | No significant alteration | N/A | [1] |

| Plasma Magnesium | Not specified | No significant alteration | No significant alteration | N/A | [1] |

| Plasma Creatinine | Not specified | No significant alteration | No significant alteration | N/A | [1] |

Experimental Protocols

Protocol 1: In Vivo Efficacy Study of this compound in a Mouse Model of ADH1

1. Objective: To evaluate the in vivo efficacy of a single oral dose of this compound on plasma PTH and calcium levels in a mouse model of autosomal dominant hypocalcaemia type 1 (ADH1).

2. Materials:

-

This compound compound

-

Vehicle control (e.g., sterile water, saline, or as appropriate for this compound solubility)

-

Adult Nuf mice (male and female)

-

Oral gavage needles

-

Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)

-

Centrifuge

-

Assay kits for plasma PTH, albumin-adjusted calcium, phosphate, magnesium, and creatinine

3. Procedure:

-

Animal Acclimation: Acclimate adult male and female Nuf mice to the housing conditions for a specified period before the experiment, following institutional welfare guidelines.

-

Dose Preparation: Prepare a solution or suspension of this compound in the chosen vehicle at a concentration suitable for administering a 10 mg/kg dose. Prepare a vehicle-only control.

-

Animal Dosing:

-

Randomly assign mice to two groups: this compound treated (n=7) and vehicle-treated (n=6).

-

Administer a single 10 mg/kg dose of this compound or an equivalent volume of vehicle via oral gavage.

-

-

Blood Sampling:

-

Collect blood samples at designated time points post-administration. Based on the cited study, key time points are 30 minutes for PTH measurement and 120 minutes for calcium measurement.[1] Additional time points can be included to establish a more detailed pharmacokinetic/pharmacodynamic profile.

-

-

Plasma Preparation: Process the collected blood samples by centrifugation to separate the plasma.

-

Biochemical Analysis:

-

Analyze plasma samples for PTH, albumin-adjusted calcium, phosphate, magnesium, and creatinine concentrations using appropriate assay kits and instrumentation.

-

-

Data Analysis:

-

Compare the mean values of the measured parameters between the this compound treated and vehicle-treated groups using a suitable statistical test (e.g., t-test). A p-value of <0.05 is typically considered statistically significant.

-

Mandatory Visualization

Caption: Signaling pathway of this compound in the parathyroid gland.

References

- 1. endocrine-abstracts.org [endocrine-abstracts.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. AXT914 a novel, orally-active parathyroid hormone-releasing drug in two early studies of healthy volunteers and postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Q32 Bio Announces Publication of Preclinical Data in Molecular Therapy Demonstrating the Therapeutic Potential of Tissue-Targeted Complement Inhibitor ADX-097 for Complement-Mediated Diseases [prnewswire.com]

- 5. pryzm.ozmosi.com [pryzm.ozmosi.com]

Application Notes and Protocols for AXT-914 In Vitro Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

AXT-914 is a calcilytic agent, a small molecule antagonist of the Calcium-Sensing Receptor (CaSR). Calcilytics are designed to inhibit the CaSR, leading to an increase in parathyroid hormone (PTH) secretion, which in turn elevates blood calcium levels. This makes this compound a potential therapeutic for conditions like autosomal dominant hypocalcemia type 1 (ADH1), a genetic disorder caused by gain-of-function mutations in the CaSR.[1] These application notes provide detailed protocols for in vitro cell-based assays to characterize the activity of this compound.

Data Summary

The following table summarizes the quantitative data from in vitro studies on this compound's effect on a mutant Calcium-Sensing Receptor (CaSR).

| Cell Line | Target | Assay Type | This compound Concentration | Observed Effect | Reference |

| HEK293 (stably expressing Nuf mutant (Gln723) CaSR) | Mutant CaSR | Intracellular Calcium Response | 1-20 nM | Concentration-dependent decrease in extracellular calcium-mediated intracellular calcium responses.[1] | [1] |

| HEK293 (stably expressing Nuf mutant (Gln723) CaSR) | Mutant CaSR | Intracellular Calcium Response | 10 nM | Normalization of the gain-of-function caused by the Nuf mutant CaSR.[1] | [1] |

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound as a CaSR antagonist.

Caption: Mechanism of this compound as a CaSR antagonist.

Experimental Protocols

Protocol 1: In Vitro this compound Activity on Mutant CaSR in HEK293 Cells

This protocol describes a representative method to assess the in vitro efficacy of this compound in mitigating the effects of a gain-of-function CaSR mutation.

1. Objective: To measure the effect of this compound on intracellular calcium mobilization in HEK293 cells stably expressing a mutant human CaSR (e.g., Nuf mutant, Leu723Gln) in response to changes in extracellular calcium concentration.

2. Materials:

-

Cell Line: HEK293 cells stably transfected with and expressing a gain-of-function mutant of the human Calcium-Sensing Receptor.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

-

Reagents:

-

This compound

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with and without CaCl2

-

Ionomycin (positive control)

-

DMSO (vehicle control)

-

3. Equipment:

-

Fluorescence plate reader with dual excitation/emission capabilities (for Fura-2) or single excitation/emission (for Fluo-4).

-

Cell culture incubator (37°C, 5% CO2)

-

Laminar flow hood

-

96-well black, clear-bottom microplates

-

Standard cell culture equipment

4. Experimental Workflow:

Caption: Workflow for assessing this compound activity.

5. Detailed Procedure:

-

Cell Plating:

-

Trypsinize and count the HEK293-mutant CaSR cells.

-

Seed the cells into a 96-well black, clear-bottom plate at a density of 50,000 cells/well.

-

Incubate at 37°C with 5% CO2 for 24-48 hours to allow for cell attachment and confluence.

-

-

Dye Loading:

-